FMoc-L-Dap(Boc)-OH. H2O, chemically known as N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-beta-t-butyloxycarbonyl-L-2,3-diaminopropionic acid, is a modified amino acid commonly used in peptide synthesis. This compound is classified as a non-proteinogenic amino acid due to its structural modifications, which enhance its utility in various biochemical applications. The FMoc (9-fluorenylmethyloxycarbonyl) and Boc (tert-butyloxycarbonyl) groups serve as protective groups that facilitate the synthesis of peptides by preventing unwanted reactions during the coupling process.
The synthesis of FMoc-L-Dap(Boc)-OH. H2O typically involves several steps, primarily focusing on the protection of the amino groups of diaminopropionic acid. The synthetic routes can be summarized as follows:
The industrial production of this compound mirrors these laboratory methods but scales them up using automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification.
FMoc-L-Dap(Boc)-OH. H2O has a complex molecular structure characterized by its protective groups and the core diaminopropionic acid structure. The key features include:
The structural arrangement allows for effective self-assembly in peptide synthesis and influences the compound's biochemical properties .
FMoc-L-Dap(Boc)-OH. H2O participates in several key chemical reactions during peptide synthesis:
The mechanism of action for FMoc-L-Dap(Boc)-OH. H2O primarily involves its role in facilitating peptide bond formation through self-assembly processes:
FMoc-L-Dap(Boc)-OH. H2O exhibits several notable physical and chemical properties:
These properties make it suitable for use in various biochemical applications, particularly in peptide synthesis where controlled reactivity is essential .
FMoc-L-Dap(Boc)-OH. H2O has several scientific uses:
L-Dap serves as a key structural motif in non-ribosomal peptides (NRPs) produced by microorganisms and plants. Unlike ribosomally synthesized peptides, NRPs are assembled by modular enzymatic complexes (non-ribosomal peptide synthetases, NRPSs), which incorporate non-canonical amino acids like L-Dap to enhance bioactivity and stability. Two prominent examples include:
Natural Product | Source | Biological Role | Key Function of L-Dap |
---|---|---|---|
Bleomycin A₂/B₂ | Streptomyces spp. | Antitumor antibiotic (DNA cleavage) | Fe²⁺ coordination, redox activation |
Albizziine | Albizia julibrissin | Neurotoxin (glutamate receptor agonist) | Structural mimicry of neurotransmitters |
Capreomycin IB* | Saccharothrix mutabilis | Tuberculocidal antibiotic | Cyclic pentapeptide scaffold formation |
Capreomycin contains a related diaminopropionate scaffold but is discussed in Section 1.2. |
The biosynthesis of L-Dap in NRPs involves specialized pathways diverging from central metabolism. In bleomycins, L-Dap originates from L-aspartate via a pyridoxal phosphate-dependent β-decarboxylation pathway, highlighting the metabolic innovation underlying NRP diversity [9].
L-Dap derivatives enable the synthesis of therapeutically significant peptides with constrained architectures:
Peptide | Therapeutic Class | Role of L-Dap | Synthetic Utility of FMoc-L-Dap(Boc)-OH·H₂O |
---|---|---|---|
Cyclotheonamide B | Anticoagulant (thrombin inhibitor) | Macrocycle formation, bioactive conformation | Orthogonal protection for cyclization via β-amino group |
Capreomycin IB | Antitubercular | Ribosomal binding scaffold stabilization | Prevents side reactions during SPPS |
Synthetic CFPs* | Cystic fibrosis therapy | Anion channel engineering | Introduces positive charge in pore-lining domains |
Synthetic channel-forming peptides (CFPs) are discussed in Section 1.3. |
The β-amino group of L-Dap is particularly valuable in constructing head-to-tail cyclic peptides. During SPPS, FMoc-L-Dap(Boc)-OH·H₂O permits selective deprotection of the α-amino group (via piperidine) while retaining Boc protection on the β-amine. This enables peptide chain elongation followed by late-stage cyclization via the exposed β-amino group, minimizing oligomerization [4].
L-Dap’s dual functionality makes it ideal for designing enzyme inhibitors targeting bacterial and human proteases:
Compound Class | Target | Key Design Feature | Biological Outcome |
---|---|---|---|
α-Methyl-Dap analogs | DapE (Haemophilus influenzae) | Zn²⁺ coordination via β-amino group | Competitive inhibition (IC₅₀ = 17.9–18.8 µM) |
Caspase-3 peptide inhibitors | Human caspase-3 | Aldehyde warhead conjugated to β-amino group | Enhanced specificity vs. Glu analogs |
p22-T19R,S22W (T17Dap) | Synthetic anion channel | Positive charge in pore-lining domain | Increased Cl⁻ conductance in MDCK cells |
The chemical versatility of FMoc-L-Dap(Boc)-OH·H₂O (molecular weight: 426.5 g/mol; SMILES: CC(C)(C)OC(=O)NCC@HC(O)=O) facilitates diverse modifications [4] [8]. Its stability under SPPS conditions (compatible with TFA deprotection) and commercial availability have accelerated the development of L-Dap-containing bioactive peptides.
Property | Value/Description | Application Relevance |
---|---|---|
CAS Number | 162558-25-0 | Unique identifier for sourcing |
Molecular Formula | C₂₃H₂₆N₂O₆ | MW calculation for stoichiometry |
Protection | α-amino: FMoc; β-amino: Boc | Orthogonal deprotection in SPPS |
Storage Conditions | 2–8°C (desiccated) | Prevents hydrolysis/decarboxylation |
Key Applications | Cyclic peptide synthesis, metalloenzyme inhibitors | Leverages dual functionality |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1